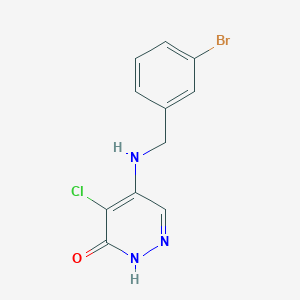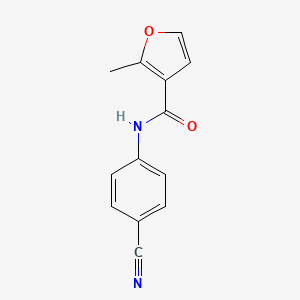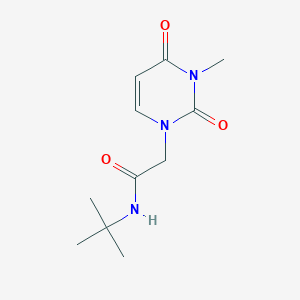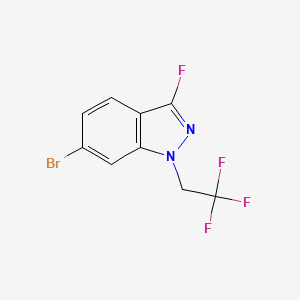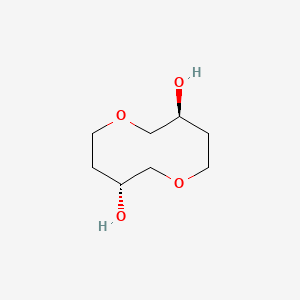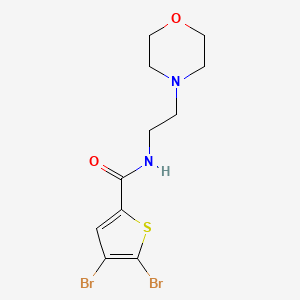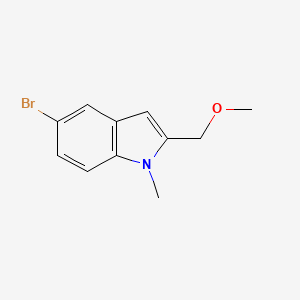
5-Bromo-2-(methoxymethyl)-1-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(methoxymethyl)-1-methyl-1H-indole is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a bromine atom at the 5-position, a methoxymethyl group at the 2-position, and a methyl group at the 1-position of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methoxymethyl)-1-methyl-1H-indole typically involves several steps, starting from commercially available precursors. One common method involves the bromination of 2-(methoxymethyl)-1-methyl-1H-indole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 5-position.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of recyclable catalysts and solvents is also considered to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(methoxymethyl)-1-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Products like 5-bromo-2-(formylmethyl)-1-methyl-1H-indole.
Reduction: Products like 2-(methoxymethyl)-1-methyl-1H-indole.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(methoxymethyl)-1-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(methoxymethyl)-1-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and the methoxymethyl group play crucial roles in modulating the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-methoxyphenol
- 5-Bromo-2-methoxypyrimidine
- 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
Uniqueness
5-Bromo-2-(methoxymethyl)-1-methyl-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of the methoxymethyl group at the 2-position and the methyl group at the 1-position differentiates it from other brominated indoles, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H12BrNO |
|---|---|
Molekulargewicht |
254.12 g/mol |
IUPAC-Name |
5-bromo-2-(methoxymethyl)-1-methylindole |
InChI |
InChI=1S/C11H12BrNO/c1-13-10(7-14-2)6-8-5-9(12)3-4-11(8)13/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
LRFXMRSPOWLALP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)Br)C=C1COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



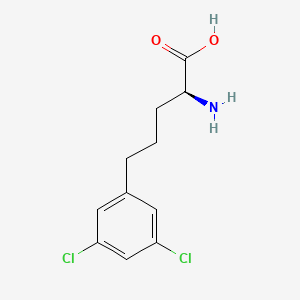
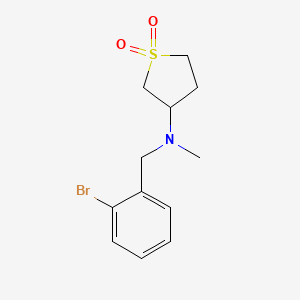
![n-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14906493.png)
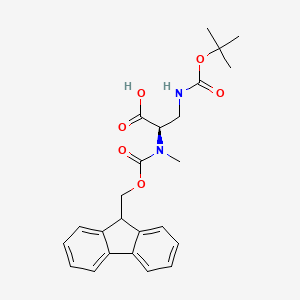
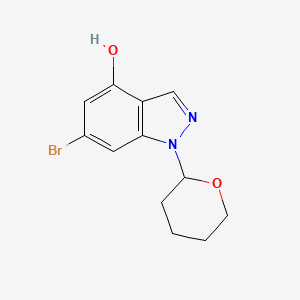
![N-(6-Nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-yl)acetamide](/img/structure/B14906509.png)
